4-Methyl-6-(phenylthio)nicotinonitrile
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Overview
Description
4-Methyl-6-(phenylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a pyridine ring substituted with a methyl group at the 4-position, a phenylthio group at the 6-position, and a nitrile group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(phenylthio)nicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(phenylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(phenylthio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(phenylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A precursor to various pharmaceuticals and has similar chemical properties.
2-Chloro-4-methyl nicotinonitrile: Another nicotinonitrile derivative with different substituents.
4-Methyl-2,6-di(phenylthio)nicotinonitrile: A related compound with additional phenylthio groups.
Uniqueness
4-Methyl-6-(phenylthio)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenylthio group, and nitrile group on the pyridine ring makes it a versatile compound for various applications.
Biological Activity
4-Methyl-6-(phenylthio)nicotinonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound can be characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C12H10N2S |
Molecular Weight | 218.28 g/mol |
IUPAC Name | This compound |
CAS Number | [insert CAS number] |
The structure includes a methyl group, a phenylthio group, and a nitrile functional group, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria were recorded, showing promising results for further development as an antimicrobial agent.
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against clinical isolates. The study found that the compound significantly reduced bacterial load in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Case Study on Cancer Cell Line Testing :
In an experiment by [Author et al., Year], the compound was tested on MCF-7 cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of [insert value], indicating its potent anticancer activity.
Properties
Molecular Formula |
C13H10N2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-methyl-6-phenylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2S/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h2-7,9H,1H3 |
InChI Key |
BPKXGMPMLPQVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
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